molecular formula C15H24N4O2 B7075629 N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide

N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide

Cat. No.: B7075629
M. Wt: 292.38 g/mol
InChI Key: KAMJCFPOTDZION-UHFFFAOYSA-N
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Description

N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide is a synthetic organic compound. It is characterized by its unique structure, which includes a morpholine ring, a pyrazole moiety, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-12(2)4-5-16-15(20)18-6-7-21-14(10-18)11-19-9-13(3)8-17-19/h4,8-9,14H,5-7,10-11H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMJCFPOTDZION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(CCO2)C(=O)NCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the morpholine ring via a suitable linker.

    Formation of the Carboxamide Group: This involves the reaction of the intermediate compound with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction could involve the oxidation of the methyl groups to form corresponding alcohols or ketones.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide: can be compared with other morpholine derivatives, pyrazole-containing compounds, and carboxamides.

    Unique Features: Its unique combination of functional groups might confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.

List of Similar Compounds

    Morpholine derivatives: N-methylmorpholine, N-ethylmorpholine.

    Pyrazole-containing compounds: 4-methylpyrazole, 3,5-dimethylpyrazole.

    Carboxamides: N-methylacetamide, N-ethylbenzamide.

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